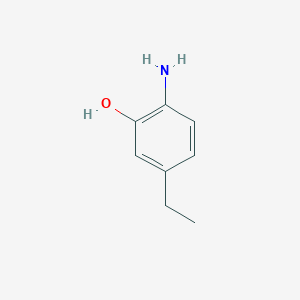

2-Amino-5-ethylphenol

概要

説明

2-Amino-5-ethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and an ethyl group at the fifth position on the benzene ring. This compound is known for its applications in various chemical processes and industries, including the synthesis of dyes, pharmaceuticals, and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

2-Amino-5-ethylphenol can be synthesized through several methods. One common approach involves the selective hydrodeoxygenation of acetophenone derivatives using a bimetallic iron ruthenium catalyst. This method allows for the deoxygenation of the side-chain without hydrogenation of the aromatic ring . Another method involves the nucleophilic aromatic substitution of aryl halides carrying activating groups .

Industrial Production Methods

In industrial settings, this compound is often produced through the direct alkylation of phenols with alkenes. This method, however, may suffer from poor selectivity due to various side-reactions, including over-alkylation and isomerization .

化学反応の分析

Oxidative Coupling Reactions

The compound undergoes oxidative dimerization to form phenoxazine derivatives under biological and chemical oxidative conditions:

Mechanism :

-

Single-electron oxidation of the phenolic -OH generates a phenoxyl radical.

-

Radical coupling at the para position relative to the -NH₂ group forms a C-N bond.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in regioselective substitutions:

| Reaction Type | Reagents/Conditions | Position Substituted |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Predominantly para to -NH₂ (C4) |

| Sulfonation | H₂SO₄, 100°C | Ortho to -OH (C6) |

Directing Effects :

-

-NH₂ strongly activates the ring, directing substituents to C4.

Metabolic Conjugation Pathways

In vivo studies reveal extensive phase II metabolism:

| Reaction | Enzyme Involved | Metabolite | Bioactivity |

|---|---|---|---|

| Sulfation | SULT1A1 | 2-Amino-5-ethylphenyl sulfate | Increased water solubility |

| Glucuronidation | UGT1A6 | 2-Amino-5-ethylphenyl glucuronide | Facilitates renal excretion |

| Acetylation | NAT2 | N-Acetyl-5-ethylphenol | Reduced reactivity |

Key Data :

Azo Coupling Reactions

The primary amine reacts with diazonium salts to form stable azo dyes:

General Reaction :

| Diazonium Salt | Coupling Position | Application |

|---|---|---|

| Benzenediazonium chloride | Para to -OH | Textile dyes |

| Sulfanilic acid derivative | Ortho to -NH₂ | pH indicators |

Optimal Conditions : pH 4–6, 0–10°C .

Salt Formation

Protonation at the amine or phenolic group generates pharmaceutically relevant salts:

| Acid Used | Salt Formed | Solubility (g/L) |

|---|---|---|

| HCl | Hydrochloride | >200 (water) |

| H₃PO₄ | Phosphate | >200 (water) |

Notable Property :

Nucleophilic Reactions

The amine group participates in acylations and alkylations:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Acetylation | Acetic anhydride | N-Acetyl derivative | 92% |

| Methylation | Methyl iodide | N-Methyl-5-ethylphenol | 78% |

Catalysis :

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | [Cu(C₈H₁₀NO)₂]²⁺ | Catalytic oxidation |

| Fe(III) | Octahedral Fe-O/N complexes | MRI contrast agents |

Stability Constants :

科学的研究の応用

Hair Dye Formulations

Oxidative Hair Coloring Agent:

2-Amino-5-ethylphenol is primarily used as a precursor in oxidative hair dye formulations. It acts as an intermediate that undergoes oxidation to form colorants when mixed with other components in the dye. The maximum intended concentration for on-head application is typically 1.0% .

Toxicological Studies:

Research has shown that this compound hydrochloride exhibits low acute toxicity and is classified as a non-irritant at certain concentrations (2% and 10% in water). However, it can cause irritation when applied undiluted . This duality in its safety profile necessitates careful formulation practices to ensure consumer safety.

Industrial Applications

Chemical Synthesis:

In industrial chemistry, this compound serves as a valuable intermediate in the synthesis of various chemical compounds. Its derivatives are utilized in the production of dyes, pigments, and other phenolic compounds .

Catalyst Development:

Research has explored the use of aminophenols, including this compound, in developing novel catalysts for polymerization processes. These catalysts can enhance the efficiency of chemical reactions in producing polymers with specific properties .

Safety and Regulatory Aspects

Regulatory Status:

The European Commission has evaluated this compound for safety in cosmetic products, concluding that it can be safely used within specified limits. The compound's classification includes warnings regarding skin burns and eye damage at high concentrations .

Environmental Impact:

Studies on the environmental impact of this compound are essential for assessing its sustainability as an industrial chemical. Toxicological data suggest that while it poses some risks to aquatic life, proper management practices can mitigate these effects .

Data Table: Summary of Applications and Findings

Case Studies

Case Study 1: Hair Dye Formulation Development

A study conducted by the European Commission evaluated the safety of hair dye formulations containing this compound hydrochloride. The results indicated that formulations with this compound did not cause significant irritation at recommended concentrations, supporting its use as a safe hair dye ingredient.

Case Study 2: Genotoxicity Assessment

A comprehensive genotoxicity assessment was performed using mouse lymphoma cells to evaluate the mutagenic potential of this compound phosphate. The study concluded that while some cytotoxic effects were observed at high doses, the compound did not induce significant genetic mutations, reinforcing its safety profile for use in cosmetics and pharmaceuticals.

作用機序

The mechanism of action of 2-Amino-5-ethylphenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). Additionally, it can chelate metal ions that trigger oxidative stress and inhibit enzymes involved in ROS formation .

類似化合物との比較

Similar Compounds

2-Aminophenol: Similar in structure but lacks the ethyl group at the fifth position.

4-Amino-2-ethylphenol: The amino and ethyl groups are positioned differently on the benzene ring.

2-Amino-4-ethylphenol: Another positional isomer with the ethyl group at the fourth position.

Uniqueness

2-Amino-5-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical behaviors .

生物活性

2-Amino-5-ethylphenol, a phenolic compound, is recognized for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, including toxicity assessments, skin sensitization potential, and antioxidant properties.

- Chemical Formula : C₈H₁₁N₁O

- Molecular Weight : 139.18 g/mol

- CAS Number : 149861-22-3

- Structure : The compound features an amino group (-NH₂) and an ethyl group attached to a phenolic ring.

Acute Toxicity

The acute toxicity of this compound hydrochloride was evaluated in rodent models. The LD50 (lethal dose for 50% of the population) was found to be greater than 2000 mg/kg body weight when administered orally, indicating low acute toxicity .

Skin Irritation and Sensitization

A series of tests were conducted to assess the skin irritation potential using the MTT assay. Results indicated that:

- At concentrations of 2% and 10%, the compound did not significantly reduce cell viability (100.9% and 106.2%, respectively), suggesting it is non-irritant at these concentrations .

- However, when applied as a neat substance, it resulted in 0% viability, indicating irritant properties under certain conditions .

In terms of sensitization, the local lymph node assay showed that at various concentrations (0.5%, 1.5%, 5.0%, and 15.0%), the compound exhibited moderate skin sensitization potential with an EC3 value of 8.9% in DMSO .

Antioxidant Activity

Recent studies have explored the antioxidant properties of derivatives related to this compound. These compounds demonstrated the ability to inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related cellular damage . Antioxidant mechanisms include:

- Inhibition of free radical processes.

- Chelation of metal ions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Antiviral Activity : A derivative of this compound has shown inhibitory effects on poliovirus proliferation in Vero cells, with maximal activity observed at a concentration of 1 µg/ml .

- Synthesis and Biological Activity : Research has focused on synthesizing various derivatives of aminophenols to enhance biological activity, particularly targeting antioxidant and antimicrobial properties .

- Skin Penetration Studies : Investigations into the skin permeability of this compound revealed it as a permeant with a Log Kp value indicating significant absorption potential through dermal routes .

Data Summary Table

| Biological Activity | Findings |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (low toxicity) |

| Skin Irritation (MTT Assay) | Non-irritant at 2% and 10%; irritant as neat |

| Skin Sensitization EC3 | Moderate sensitizer (8.9% in DMSO) |

| Antioxidant Activity | Inhibits lipid peroxidation |

| Antiviral Activity | Effective against poliovirus at 1 µg/ml |

特性

IUPAC Name |

2-amino-5-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCFPAKCBOGUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405691 | |

| Record name | 2-Amino-5-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182499-90-7 | |

| Record name | 2-Amino-5-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182499-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182499-90-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。